molecular formula C35H31ClN5O7PS2 B12428660 DC4SMe

DC4SMe

Cat. No.: B12428660
M. Wt: 764.2 g/mol
InChI Key: GUHZUPDFYIAIMU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC4SMe is a phosphate prodrug of the cytotoxic DNA alkylating agent DC4. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer therapy. The compound exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC4SMe is synthesized through a series of chemical reactions starting from the parent compound DC4The reaction conditions typically include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

DC4SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DC4SMe has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.

    Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

DC4SMe exerts its effects by alkylating DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA itself and various proteins involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DC4SMe

This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in ADCs compared to other similar compounds .

Properties

Molecular Formula

C35H31ClN5O7PS2

Molecular Weight

764.2 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[[5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

InChI

InChI=1S/C35H31ClN5O7PS2/c1-50-51-11-10-32(42)37-22-6-8-26-19(12-22)14-28(39-26)34(43)38-23-7-9-27-20(13-23)15-29(40-27)35(44)41-18-21(17-36)33-25-5-3-2-4-24(25)31(16-30(33)41)48-49(45,46)47/h2-9,12-16,21,39-40H,10-11,17-18H2,1H3,(H,37,42)(H,38,43)(H2,45,46,47)/t21-/m1/s1

InChI Key

GUHZUPDFYIAIMU-OAQYLSRUSA-N

Isomeric SMILES

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl

Canonical SMILES

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.